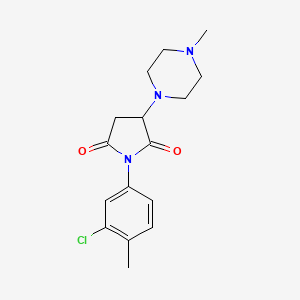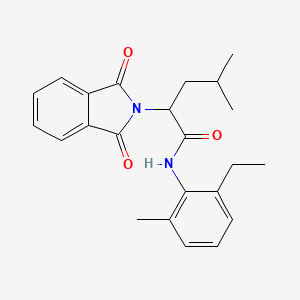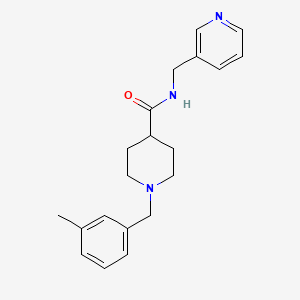
3-(2,2-dichlorovinyl)-2,2-dimethyl-N-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including acylation, amidogen, and hydroxymethylation reactions, to obtain the desired product confirmed by elemental analysis, IR, 1H NMR, and MS techniques. Stereochemical and chiral aspects are crucial in the synthesis, with methods developed to selectively produce cis-isomers of related 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids (Shen De-long, 2008); (K. Kondo et al., 1980).
Molecular Structure Analysis
The molecular structure of similar compounds shows significant details such as space group, bond lengths, angles, and molecular conformation, determined through X-ray diffraction analysis. The arrangement of substituents around the cyclopropane ring plane plays a crucial role in defining the physical and chemical properties of these compounds (Fan-yong Yan & Dongqing Liu, 2007).
Chemical Reactions and Properties
The chemical reactions involving 3-(2,2-dichlorovinyl)-2,2-dimethyl-N-phenylcyclopropanecarboxamide and related compounds are characterized by their reactivity towards various nucleophiles and electrophiles. The formation of diastereoisomers and their resolution, as well as the ability to undergo stereo-specific transformations, highlights the compound's versatile chemical behavior (P. E. Burt et al., 1974).
Physical Properties Analysis
The physical properties, including crystal structure, melting points, and solubility, are influenced by the molecular structure and stereochemistry of the compound. The specific arrangement of atoms and substituents affects the compound's physical state and its interaction with light and other substances (Yasuo Nakada et al., 1979).
Chemical Properties Analysis
The chemical properties of this compound are defined by its reactivity patterns, such as its ability to participate in addition reactions, its electrophilic and nucleophilic characteristics, and its stability under various conditions. The compound's reactivity towards different chemical agents provides insights into its potential applications and handling requirements (G. Hen, 1987).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide is the sodium channel protein type 1 subunit alpha in humans . This protein plays a crucial role in the initiation and propagation of action potentials in neurons.
Mode of Action
The compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
It’s known that the compound’s action on sodium channels disrupts normal neuronal activity, leading to paralysis and death in pests .
Pharmacokinetics
Based on its chemical properties, it is expected to have low aqueous solubility and relatively high volatility . These properties could impact its bioavailability and distribution within the body.
Result of Action
The primary result of the compound’s action is the paralysis and death of pests . On a molecular level, this is achieved through the disruption of sodium channel function, leading to a breakdown in neuronal communication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its relatively high volatility suggests that it may be prone to evaporation under certain environmental conditions . Additionally, it is moderately mobile in the environment, which could influence its distribution and efficacy .
Eigenschaften
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c1-14(2)10(8-11(15)16)12(14)13(18)17-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJZTYMMVHZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=CC=C2)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1-benzyl-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5015241.png)

![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5015271.png)
![sodium 2-[methyl(phenylacetyl)amino]ethanesulfonate](/img/structure/B5015277.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5015286.png)


![2-(4-bromophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5015303.png)

![3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one)](/img/structure/B5015326.png)

![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)